molecular formula C28H32N2O6 B4130185 ethyl 2-amino-8'-methoxy-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate

ethyl 2-amino-8'-methoxy-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate

Cat. No.: B4130185
M. Wt: 492.6 g/mol
InChI Key: ZSCVMTHXPQXJLB-UHFFFAOYSA-N
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Description

This compound features a spiro architecture connecting a chromene (benzopyran) moiety to a pyrrolo[3,2,1-ij]quinoline system. Key substituents include:

  • Methoxy group at position 8' (pyrroloquinoline ring), influencing electronic properties.
  • Pentamethyl groups (positions 4',4',6',7,7), contributing steric bulk and lipophilicity.
  • Ethyl carboxylate at position 3 (chromene), a common functional group for modulating solubility and metabolic stability.

The spiro junction creates a rigid three-dimensional structure, which may confer selectivity in biological interactions.

Properties

IUPAC Name

ethyl 2'-amino-6-methoxy-7',7',9,11,11-pentamethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-6,8-dihydrochromene]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O6/c1-8-35-24(32)21-23(29)36-19-13-26(3,4)12-18(31)20(19)28(21)17-10-15(34-7)9-16-14(2)11-27(5,6)30(22(16)17)25(28)33/h9-11H,8,12-13,29H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCVMTHXPQXJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC(=CC5=C4N(C3=O)C(C=C5C)(C)C)OC)C(=O)CC(C2)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-amino-8'-methoxy-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of C28H32N2O6C_{28}H_{32}N_{2}O_{6} and a molecular weight of 492.5635 g/mol. Its structure includes multiple functional groups that may contribute to its biological activity.

Structural Representation

  • Molecular Formula : C28H32N2O6
  • CAS Number : 669719-65-7
  • SMILES Notation : CCOC(=O)C1=C(N)OC2=C(C31c1cc(OC)cc4c1N(C3=O)C(C)(C)C=C4C)C(=O)CC(C2)(...)

Antioxidant Activity

Research indicates that compounds similar to ethyl 2-amino derivatives exhibit significant antioxidant properties. For instance, studies on beta-carbolines have shown their ability to act as endogenous antioxidants by inhibiting oxidative enzymes, thereby protecting cells from oxidative stress .

Antitumor Activity

A series of related compounds have been synthesized and evaluated for their antitumor activity against various human cancer cell lines. Notably, certain derivatives demonstrated potent activity against tumor cells such as KB and HepG2/A2. The structure-activity relationship (SAR) studies revealed that specific substitutions on the aromatic rings significantly enhanced their potency against cancer cells .

Neuroprotective Effects

In vivo studies have shown that beta-carboline derivatives can restore dopaminergic neuron function in models of neurotoxicity. For example, treatment with 9-methyl-beta-carboline reversed dopamine depletion induced by neurotoxins in rat models. This suggests potential applications in treating neurodegenerative diseases like Parkinson's disease .

Enzyme Inhibition

The compound's structural features suggest it may interact with various enzymes. For instance, piperidine derivatives have been shown to inhibit α-glucosidase effectively. Similar mechanisms could be hypothesized for ethyl 2-amino derivatives based on their structural analogs .

Study 1: Antioxidative Potency

A comparative study on various alkaloids indicated that those with hydroxyl substitutions exhibited higher antioxidative activities compared to methoxyl-substituted compounds. This finding is crucial as it highlights the importance of functional group positioning in enhancing biological activity .

Study 2: Antitumor Efficacy

In a study evaluating the antitumor effects of carbazole derivatives, several compounds were identified with superior selectivity and potency against human tumor cell lines. The results underscored the significance of side-chain modifications in increasing therapeutic efficacy .

Research Findings Summary

Activity Type Findings Reference
AntioxidantCompounds show significant antioxidative properties; structure influences efficacy.
AntitumorCertain derivatives exhibit potent activity against multiple cancer cell lines.
NeuroprotectiveRestorative effects on dopaminergic neurons observed in animal models.
Enzyme InhibitionPotential inhibition of α-glucosidase suggested based on structural analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro-Indole Derivatives

Example: 2-(F5-Methoxy-10-Methyl-1,2-Dihydrospiro[Indole-3,4'-Piperidine]-6-yl)Amino)-4-F[4-(Pyridin-2-ylMethoxy)Phenyl]Aminogpyrimidine-5-Carbonitrile ()

  • Structural similarity: Spiro core (indole-piperidine vs. chromene-pyrroloquinoline).
  • Functional groups: Methoxy, amino, and nitrile substituents.

Pyridothienopyrimidine Derivatives

Example: 5-Amino-1-(7-Methyl-3-Phenyl-5,6,7,8-Tetrahydro-3H-Pyrido[4',3':4,5]Thieno[2,3-d]Pyrimidin-4-On-2-yl)-1H-Pyrazole-4-Carbonitrile ()

  • Structural similarity: Fused heterocyclic systems (pyrido-thieno-pyrimidine vs. chromene-pyrroloquinoline).
  • Functional groups: Amino and nitrile groups.
  • Properties : Melting point 228–230°C; IR bands for NH₂ (3,300 cm⁻¹) and C≡N (2,200 cm⁻¹) .

Imidazopyridine Carboxylates

Example: Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate ()

  • Structural similarity : Ester groups and fused heterocycles.
  • Synthesis: One-pot two-step reactions with recrystallization from ethanol, a method relevant to the target compound’s synthesis .
  • Key difference : The imidazopyridine core lacks the spiro connectivity, reducing structural complexity.

Data Table: Comparative Analysis

Property Target Compound Spiro-Indole Derivative () Pyridothienopyrimidine ()
Core Structure Spiro[chromene-pyrroloquinoline] Spiro[indole-piperidine] Fused pyrido-thieno-pyrimidine
Key Substituents Amino, methoxy, pentamethyl, ethyl carboxylate Methoxy, amino, nitrile Amino, nitrile, methyl, phenyl
Melting Point Not reported Not reported 228–230°C
Spectral Data Not available IR/NMR for methoxy and amino groups inferred IR: 3,300 cm⁻¹ (NH₂), 2,200 cm⁻¹ (C≡N)
Synthetic Method Likely involves esterification and spirocyclization Deprotection with K₂CO₃ in methanol Reflux with ethoxymethylenemalononitrile

Discussion of Functional Group Impact

  • Amino Group: Present in both the target compound and ’s pyridothienopyrimidine. Enhances hydrogen-bonding capacity, critical for bioactivity (e.g., enzyme inhibition) .
  • Methoxy Group : Electron-donating effect in the target compound vs. electron-withdrawing nitro groups in ’s imidazopyridine. Affects electronic density and reactivity .
  • Ethyl Carboxylate : Improves solubility in organic solvents (e.g., ethyl acetate extraction in ) and may act as a prodrug moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-amino-8'-methoxy-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-amino-8'-methoxy-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate

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